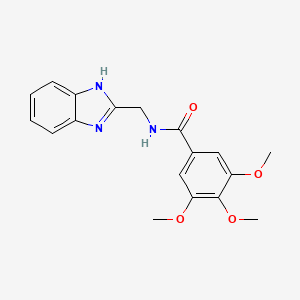![molecular formula C23H20Cl2N2O4S3 B11697663 ethyl 2-({[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11697663.png)
ethyl 2-({[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-{2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a thiazolidine ring, a benzothiophene moiety, and a dichlorophenyl group, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Formation of the Benzothiophene Moiety: This step involves cyclization reactions to form the benzothiophene ring.
Final Coupling and Esterification: The final steps involve coupling the intermediate compounds and esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-{2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene or dichlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.
Aplicaciones Científicas De Investigación
ETHYL 2-{2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s properties could be explored for use in materials science, such as in the development of novel polymers or coatings.
Biological Studies: Its biological activity can be studied to understand its effects on various biological pathways and targets.
Mecanismo De Acción
The mechanism of action of ETHYL 2-{2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit specific enzymes involved in inflammatory or cancer pathways.
Binding to Receptors: The compound may bind to cellular receptors, modulating their activity and downstream signaling pathways.
Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells through various mechanisms.
Comparación Con Compuestos Similares
ETHYL 2-{2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.
Benzothiophenes: Compounds with a benzothiophene moiety are studied for their potential in treating various diseases, including cancer and inflammation.
Dichlorophenyl Derivatives: Compounds with dichlorophenyl groups are often explored for their biological activity and potential therapeutic applications.
The uniqueness of ETHYL 2-{2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of these structural features, which may confer distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C23H20Cl2N2O4S3 |
|---|---|
Peso molecular |
555.5 g/mol |
Nombre IUPAC |
ethyl 2-[[2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H20Cl2N2O4S3/c1-2-31-22(30)19-12-6-3-4-9-16(12)33-20(19)26-18(28)11-27-21(29)17(34-23(27)32)10-13-14(24)7-5-8-15(13)25/h5,7-8,10H,2-4,6,9,11H2,1H3,(H,26,28)/b17-10- |
Clave InChI |
XTWBZFWYMIVKEQ-YVLHZVERSA-N |
SMILES isomérico |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/SC3=S |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=O)C(=CC4=C(C=CC=C4Cl)Cl)SC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide](/img/structure/B11697595.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B11697613.png)
![N-(3-chloro-4-fluorophenyl)-3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11697615.png)
![3-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11697616.png)
![ethyl 2-[2-(4-methylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11697618.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11697637.png)
![N'-[(E)-pyridin-4-ylmethylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11697638.png)
![Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate](/img/structure/B11697639.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11697642.png)

![(2E)-N-(2,4-dimethylphenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11697644.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11697646.png)
![3-(2,5-Dimethoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11697651.png)
